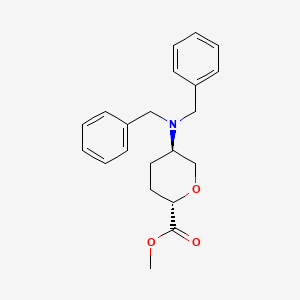
Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic reactions. The starting materials often include a tetrahydropyran derivative and dibenzylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives with different substituents. Examples include:
- Methyl (2S,5R)-5-(amino)tetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,5R)-5-(benzylamino)tetrahydro-2H-pyran-2-carboxylate
Uniqueness
Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate is unique due to its specific dibenzylamino substituent, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C21H25NO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl (2S,5R)-5-(dibenzylamino)oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-24-21(23)20-13-12-19(16-25-20)22(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3/t19-,20+/m1/s1 |
InChI Key |
JLJATRYCAQZYAF-UXHICEINSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](CO1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CCC(CO1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















